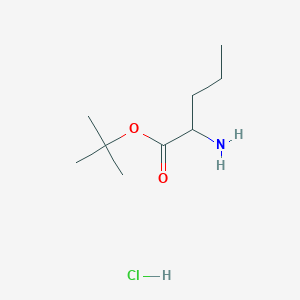

Tert-butyl 2-aminopentanoate hydrochloride

Description

Significance of Alpha-Amino Acid Esters as Chiral Building Blocks in Advanced Organic Synthesis

Enantiomerically pure α-amino acids and their derivatives, including esters, are fundamental as chiral building blocks in organic synthesis. nih.gov Their value stems from the inherent chirality of the alpha-carbon and the presence of at least two distinct functional groups (amino and ester), which can be chemically manipulated to build more complex molecules with specific three-dimensional arrangements. nih.govrsc.org

The field of asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure form, heavily relies on starting materials from the "chiral pool," and amino acids are a primary component of this pool. Synthetic chemists utilize these building blocks to construct a wide array of valuable compounds, from natural products to novel pharmaceutical agents. nih.gov The ability to selectively modify the amino and carboxyl groups allows for the controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is a central challenge in organic chemistry. rsc.org The ester group, such as the tert-butyl ester in Tert-butyl 2-aminopentanoate hydrochloride, is particularly useful as it can be readily removed under acidic conditions without disturbing other sensitive parts of the molecule. wikipedia.org

Overview of its Strategic Importance in Medicinal Chemistry and Pharmaceutical Development

The strategic importance of this compound is prominently demonstrated by its use as a key intermediate in the synthesis of the anti-cancer medication, Nirogacestat. wikipedia.org Nirogacestat, sold under the brand name Ogsiveo, is a selective gamma-secretase inhibitor developed for the treatment of desmoid tumors. ahdbonline.com In November 2023, it became the first-ever treatment to be approved by the U.S. Food and Drug Administration (FDA) for this rare and aggressive type of soft-tissue tumor. fda.govfda.govdtrf.org

In the synthesis of Nirogacestat, the (S)-enantiomer of tert-butyl 2-aminopentanoate is reacted with a difluorinated cyclic intermediate. wikipedia.org The amino acid fragment provides a crucial part of the final drug's molecular backbone. The tert-butyl group serves as a protecting group for the carboxylic acid, which is later hydrolyzed to allow for the final coupling steps that complete the synthesis of the Nirogacestat molecule. wikipedia.orggoogle.com

The successful development and approval of Nirogacestat underscore the critical role that specialized chiral building blocks like this compound play in modern drug discovery. cancer.gov Its incorporation into the synthesis of a first-in-class medication highlights its value in enabling the construction of complex, biologically active compounds that can address significant unmet medical needs. ahdbonline.com

Table 2: Application in Pharmaceutical Synthesis

| Application | Details |

|---|---|

| Role in Nirogacestat Synthesis | Serves as a key chiral building block providing a significant portion of the final molecular structure. wikipedia.org |

| Function of Tert-butyl Group | Acts as a temporary protecting group for the carboxylic acid moiety, enabling controlled, sequential reactions. wikipedia.orggoogle.com |

| End Product | Nirogacestat (Ogsiveo), the first FDA-approved therapy for progressing desmoid tumors. fda.govdtrf.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHANSSYWITJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Aminopentanoate Hydrochloride and Its Stereoisomers

Enantioselective Synthesis Strategies and Stereochemical Control

The creation of a single desired stereoisomer from a prochiral precursor is a significant challenge in organic synthesis. For tert-butyl 2-aminopentanoate, this involves establishing the stereocenter at the α-carbon with high fidelity. This is accomplished through various enantioselective strategies that provide rigorous stereochemical control.

Asymmetric Synthesis Approaches Utilizing Chiral Catalysts

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acid derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Chiral phase-transfer catalysts (PTCs), often derived from cinchona alkaloids, have proven highly effective in the asymmetric alkylation of glycine (B1666218) Schiff bases, a common precursor for α-amino acids. organic-chemistry.org

In a typical synthesis, the N-(diphenylmethylene)glycine tert-butyl ester is alkylated using an appropriate alkyl halide (e.g., 1-bromopropane (B46711) for the pentanoate side chain) in the presence of a chiral catalyst. Catalysts such as N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium (B1175870) salts can achieve high catalytic efficiency, leading to enantiomeric excesses (ee) often in the range of 94–99%. organic-chemistry.org The choice of solvent and reaction temperature is critical, with solvents like dichloromethane (B109758) often providing optimal results. organic-chemistry.org The steric and electronic properties of the catalyst are crucial for enhancing enantioselectivity, with catalysts derived from cinchonine and cinchonidine (B190817) sometimes outperforming those from quinine (B1679958) and quinidine (B1679956) due to structural differences. organic-chemistry.org After alkylation, the resulting imine is hydrolyzed under acidic conditions to yield the desired chiral α-amino ester. organic-chemistry.org

| Catalyst Type | Precursor | Typical Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-Derived PTC | N-(diphenylmethylene) glycine tert-butyl ester | 94–99% | organic-chemistry.org |

| Chiral Cobalt Complex | Enones | up to 97:3 e.r. | researchgate.net |

| Chiral Sulfinamide Ligands | Various | High diastereoselectivity | yale.edu |

Stereoselective Reductive Amination Protocols

Stereoselective reductive amination offers a direct route to chiral amines from carbonyl compounds. This method typically involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced stereoselectively. A highly successful strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, developed by the Ellman lab. yale.eduresearchgate.net

The process begins with the condensation of a prochiral α-keto ester, such as tert-butyl 2-oxopentanoate, with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-sulfinylimine. The sulfinyl group activates the imine for reduction and acts as a powerful chiral directing group. researchgate.net The subsequent diastereoselective reduction of the C=N bond, using reducing agents like sodium borohydride, proceeds with high stereocontrol, dictated by the chirality of the sulfinyl auxiliary. The resulting sulfinamide can then be cleaved under mild acidic conditions (e.g., HCl in an appropriate solvent) to afford the chiral primary amine salt, tert-butyl 2-aminopentanoate hydrochloride, with high enantiomeric purity. researchgate.net This method is widely applicable for the synthesis of a diverse range of chiral amines. yale.edu

Achievement and Quantification of Enantiomeric Excess and Diastereoselectivity

The success of any asymmetric synthesis is measured by its ability to produce the desired stereoisomer in excess over other possibilities. Enantiomeric excess (ee) and diastereomeric excess (de) are the key metrics for quantifying this success.

A variety of analytical techniques are employed to determine these values. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method. The different enantiomers or diastereomers interact differently with the chiral column material, resulting in different retention times and allowing for their separation and quantification.

More advanced, high-throughput methods have also been developed. One such technique is a fluorescence-based assay where the chiral amine enantiomers assemble with other components (e.g., 2-formylphenylboronic acid and a chiral diol ligand) to form fluorescent diastereomeric complexes. nih.govresearchgate.net Each complex exhibits a distinct fluorescence wavelength or intensity, allowing for the rapid determination of the enantiomeric ratio with high sensitivity and an error of less than 1% ee. nih.gov Another modern technique is chiral tag rotational spectroscopy, which can be used for quantitative chiral analysis, especially for enantioisotopomers. nih.gov

Kinetic Resolution Techniques in Stereoisomer Production

Kinetic resolution is a method for separating a racemic mixture (a 50:50 mix of enantiomers) by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution (EKR) is a particularly effective technique. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. nih.gov For a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, EKR using CAL-B in a transesterification reaction achieved excellent enantioselectivity (E > 200), yielding optically pure (R)- and (S)-enantiomers. nih.govresearchgate.net A similar strategy could be applied to a derivative of tert-butyl 2-aminopentanoate.

Chemical kinetic resolution is also a viable approach. For instance, the kinetic resolution of racemic tert-butyl 3-alkylcyclopentene-1-carboxylates has been achieved with high efficiency using a chiral lithium amide, lithium (S)-N-benzyl-N-alpha-methylbenzylamide. nih.govresearchgate.net This process gives the resolved starting material and the beta-amino ester product in high enantiomeric and diastereomeric excess. nih.gov

Targeted Functionalization and Derivatization Approaches

The chemical utility of this compound is enhanced by the ability to selectively modify its functional groups. The primary amine and the carboxylate ester are key sites for derivatization, but their reactivity often necessitates the use of protecting groups to achieve selectivity.

Amine Group Protection and Deprotection Strategies (e.g., Boc Chemistry)

Protecting the nucleophilic amine group is a common and often essential step in the synthesis of amino acid derivatives, particularly in peptide synthesis, to prevent unwanted side reactions. chemistrysteps.com The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and removal under specific, mild conditions. jk-sci.comfishersci.co.uk

Protection: The Boc group is typically introduced by reacting the amine (e.g., tert-butyl 2-aminopentanoate) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comfishersci.co.uk The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the Boc₂O molecule. masterorganicchemistry.com This process is usually carried out in the presence of a base, such as sodium bicarbonate or triethylamine, and in a variety of solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or aqueous mixtures. jk-sci.comfishersci.co.uk The reaction proceeds with high yield under relatively mild conditions, typically at room temperature. fishersci.co.uk

| Step | Reagents | Typical Solvents | Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | THF, Dichloromethane (DCM), Acetonitrile (B52724), Water | Room Temperature |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl) | Dichloromethane (DCM), Ethyl Acetate (B1210297), Dioxane | Room Temperature |

Deprotection: The removal of the Boc group is efficiently achieved under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. chemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. chemistrysteps.com The resulting carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to liberate the free amine, which is protonated by the excess acid to form the corresponding ammonium salt (e.g., the hydrochloride salt). chemistrysteps.commasterorganicchemistry.com This deprotection is often clean and rapid, occurring at room temperature. fishersci.co.uk The final step in the synthesis of this compound from its N-Boc protected precursor would be this exact acid-mediated deprotection step. google.com

Coupling Reactions for Scaffold Elaboration

The amine functionality of tert-butyl 2-aminopentanoate serves as a key handle for various coupling reactions to construct more complex molecular architectures.

Nucleophilic Substitution: The primary amine of tert-butyl 2-aminopentanoate can act as a nucleophile in substitution reactions. For instance, in the synthesis of the γ-secretase inhibitor Nirogacestat, tert-butyl (2S)-2-aminopentanoate is reacted with an electrophilic precursor to form a new carbon-nitrogen bond, a critical step in building the final drug molecule. wikipedia.org The tert-butyl ester group in this context serves as a protecting group for the carboxylic acid, preventing its interference in the reaction. wikipedia.org

Amide Bond Formation: Amide bond formation is a cornerstone of many synthetic pathways involving amino acid esters. A variety of coupling reagents can be employed to facilitate the reaction between the amine of tert-butyl 2-aminopentanoate and a carboxylic acid. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.comnih.gov More advanced uronium/aminium-based reagents such as HBTU, TBTU, and HATU offer high efficiency and are well-suited for standard coupling reactions. luxembourg-bio.combachem.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the chiral center.

Suzuki-Miyaura Coupling: While direct Suzuki-Miyaura coupling on the amino group is not standard, derivatives of tert-butyl 2-aminopentanoate can be functionalized to participate in this powerful carbon-carbon bond-forming reaction. yonedalabs.comlibretexts.org For example, the amino acid ester can be incorporated into a scaffold containing a halide or triflate, which can then undergo Suzuki-Miyaura coupling with a boronic acid or ester. This strategy allows for the introduction of aryl or vinyl groups, significantly increasing molecular complexity. The choice of palladium catalyst and ligands is critical for the success of such couplings, with bulky phosphine (B1218219) ligands often promoting the desired reductive elimination step. yonedalabs.com

Esterification Processes and Control of Carboxylic Acid Reactivity

The synthesis of this compound hinges on the efficient esterification of 2-aminopentanoic acid (norvaline) while managing the reactivity of the carboxylic acid and amino groups.

A common and direct method involves the reaction of the amino acid with isobutylene (B52900) in the presence of an acid catalyst. google.comthieme.de This reaction is typically performed in an autoclave due to the gaseous nature of isobutylene. google.com The carboxylic acid is protonated by the strong acid catalyst, increasing its electrophilicity and facilitating the attack by isobutylene to form the tert-butyl ester. libretexts.org

Alternatively, tert-butanol (B103910) can be used as the source of the tert-butyl group, again in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA). google.comthieme.de The use of tert-butyl acetate with a catalytic amount of a strong acid such as bis(trifluoromethanesulfonyl)imide has also been reported as an effective method for the tert-butylation of free amino acids, offering a potentially safer alternative to perchloric acid. scientificupdate.com

The table below summarizes various reagents and conditions used for the esterification of amino acids to their tert-butyl esters.

| Reagent System | Catalyst | Solvent | Temperature | Reaction Time | Notes |

| Isobutylene | H₂SO₄ or PTSA | Dichloromethane or Dioxane | Room Temperature | 1-8 days | Typically performed in an autoclave. google.com |

| tert-Butanol/Isobutylene | H₂SO₄ | Not specified | Not specified | Not specified | Can result in low yields without N-protection. google.com |

| Isobutylene | BF₃·Et₂O / H₃PO₄ | Not specified | Not specified | Not specified | Requires N-protected amino acid. google.com |

| tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide | tert-Butyl Acetate | 0 °C | ~3 hours | Effective for free amino acids. scientificupdate.com |

Selective Oxidation and Reduction in Synthetic Sequences

Selective oxidation and reduction reactions are key tools for the synthesis and functionalization of tert-butyl 2-aminopentanoate and its derivatives.

Selective Oxidation: The oxidation of amino acid derivatives can be challenging due to the presence of multiple reactive sites. However, methods have been developed for the selective oxidation of specific positions. For instance, the oxidation of N-acetyl amino acid methyl esters with hydrogen peroxide, catalyzed by an iminopyridine iron(II) complex, has been shown to occur at the α-C-H bond. rsc.org This type of transformation could potentially be applied to derivatives of tert-butyl 2-aminopentanoate to introduce new functionality. In the case of aromatic amino acid derivatives, this catalytic system has shown a preference for aromatic ring hydroxylation. rsc.org

Selective Reduction: Stereoselective reduction is crucial for establishing the desired chirality in the final product. For example, the reduction of a precursor with a carbon-carbon double bond can be achieved with high stereoselectivity using specific catalysts. Biocatalytic methods, employing enzymes such as carbonyl reductases, have emerged as powerful tools for the enantioselective reduction of ketoesters to their corresponding hydroxy esters, which can be precursors to chiral amino acids. researchgate.net In the synthesis of Nirogacestat, a reduction step using hydrogen gas and a palladium on carbon (Pd/C) catalyst is employed. wikipedia.org Furthermore, biocatalytic approaches using enzymes like alcohol dehydrogenase have been utilized for the stereoselective synthesis of tert-butyl (2S)-2-aminopentanoate. wikipedia.org

Optimization of Reaction Conditions and Process Development for Scalability

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

The choice of solvent can significantly impact the outcome of the synthesis. For the esterification of amino acids with isobutylene, solvents such as dichloromethane and dioxane have been utilized. google.com These solvents are chosen for their ability to dissolve the starting materials and their inertness under the reaction conditions. The solubility of the zwitterionic amino acid in organic solvents can be a limiting factor, and in some cases, the reaction is run as a slurry. scientificupdate.com In nucleophilic substitution and amide coupling reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed to facilitate the dissolution of reactants and promote the desired reaction pathway. nih.gov For large-scale production, factors such as solvent toxicity, environmental impact, and ease of recovery become critical considerations.

The selection and optimization of the catalyst are paramount for achieving high conversion and selectivity. In the esterification of 2-aminopentanoic acid, strong acid catalysts like sulfuric acid and p-toluenesulfonic acid are commonly used. google.com The concentration of the catalyst needs to be carefully controlled, as excessive acidity can lead to side reactions. The use of silica-impregnated sulfuric acid has also been reported as an effective catalyst. google.com For amide bond formation, the optimization of the coupling reagent and any additives is crucial to maximize yield and minimize racemization. peptide.com The choice between different classes of coupling reagents, such as carbodiimides and phosphonium (B103445) or uronium salts, will depend on the specific substrates and the desired balance between reactivity and cost. luxembourg-bio.combachem.com

The following table provides examples of catalyst systems used in relevant transformations.

| Reaction Type | Catalyst System | Notes |

| Esterification | H₂SO₄, PTSA, Silica-impregnated H₂SO₄ | Strong acid catalysts are essential for protonating the carboxylic acid. google.com |

| Amide Coupling | EDC/HOBt, HATU/DIPEA | Choice depends on substrate reactivity and need to suppress racemization. nih.govbachem.com |

| Suzuki-Miyaura | Pd(dba)₃/SPhos | Catalyst system optimized for coupling with corrole (B1231805) bromides. nih.gov |

The management of temperature, pressure, and reaction time is critical for process control and scalability. Esterification reactions with isobutylene are often conducted at room temperature but may require elevated pressure in an autoclave to maintain the isobutylene in the liquid phase. google.com The reaction times for these esterifications can be lengthy, sometimes spanning several days. google.com Increasing the temperature can accelerate the reaction rate, but it may also lead to the formation of byproducts. For instance, in Fischer esterification, higher temperatures can help to shift the equilibrium towards the product, but careful control is needed to avoid degradation. google.commasterorganicchemistry.com In contrast, amide coupling reactions are often performed at or below room temperature to minimize racemization. The reaction time is monitored to ensure complete conversion without allowing for significant side reactions. For scalable processes, minimizing reaction times and operating at or near atmospheric pressure are generally preferred to reduce energy consumption and equipment costs.

Development of High-Yield and High-Purity Synthetic Routes

The synthesis of this compound, a non-chiral compound, and its chiral counterparts, (S)- and (R)-tert-butyl 2-aminopentanoate hydrochloride, has been approached through various methodologies. These routes aim to maximize product yield while minimizing impurities, including stereoisomeric impurities in the case of the chiral variants.

Chemical Synthesis Approaches

Traditional methods for the tert-butylation of amino acids often involved the use of hazardous reagents and harsh conditions. For instance, the use of isobutylene with strong acid catalysts like sulfuric acid or perchloric acid in tert-butyl acetate has been a common approach. While effective to some extent, these methods can suffer from side reactions and the use of dangerous materials like perchloric acid is undesirable, particularly in large-scale production. thieme-connect.de

A significant advancement in the chemical synthesis of tert-butyl amino acid esters involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate. This method presents a safer and more efficient alternative to the classical perchloric acid procedure. The reaction proceeds under mild conditions and has been shown to be applicable to a wide range of free amino acids, affording the corresponding tert-butyl esters in good yields. nii.ac.jp This approach avoids the low solubility of zwitterionic amino acids in organic solvents, a common challenge in their esterification. thieme-connect.de

The final step in the chemical synthesis involves the formation of the hydrochloride salt. This is typically achieved by treating the free base of the tert-butyl ester with a solution of hydrogen chloride (HCl) in an anhydrous solvent, such as diethyl ether or dioxane. google.com This step not only provides the stable salt form but also serves as a purification step, as the hydrochloride salt often precipitates from the organic solvent, leaving impurities behind. The product can then be further purified by recrystallization.

Stereoselective Enzymatic Synthesis

For the production of enantiomerically pure stereoisomers, particularly the (S)-isomer which is a key intermediate in the synthesis of pharmaceuticals like Nirogacestat, enzymatic methods have proven to be highly effective. nii.ac.jp These biocatalytic approaches offer high stereoselectivity, minimizing the formation of the undesired enantiomer and thus simplifying purification. nii.ac.jp

One such method employs an ω-transaminase enzyme. This enzyme can catalyze the asymmetric amination of a keto-acid precursor to the corresponding chiral amino acid with high enantiomeric excess. While the direct enzymatic esterification to the tert-butyl ester is less common, the enzymatically produced chiral amino acid can then be esterified using the advanced chemical methods described above. This chemoenzymatic approach combines the high stereoselectivity of biocatalysis with the efficiency of modern chemical esterification.

The use of enzymes under mild reaction conditions (ambient temperature and pressure) also avoids issues such as racemization that can occur under harsher chemical conditions. nih.gov

Purification for High Purity

Achieving high purity for this compound is crucial for its use in pharmaceutical synthesis. The primary method for purification is recrystallization. The choice of solvent system is critical and is determined empirically to provide good recovery of the purified product with efficient removal of impurities.

Another key purification strategy is the formation of the hydrochloride salt itself. As the free amine of the tert-butyl ester is converted to the salt, its solubility properties change significantly, often leading to its precipitation from the reaction mixture or a chosen solvent, leaving soluble impurities behind. The precipitated salt can then be collected by filtration and washed with a cold solvent to remove any residual impurities.

For challenging separations, particularly the removal of minor impurities, column chromatography can be employed on the free base before salt formation. However, for large-scale production, this is often less desirable than crystallization due to cost and solvent usage.

Comparative Analysis of Synthetic Routes

The choice between a purely chemical synthesis and a chemoenzymatic route depends largely on the desired final product (racemic or a specific stereoisomer) and scale of production.

| Method | Key Reagents | Typical Yield | Stereoselectivity | Advantages | Disadvantages |

| Chemical Synthesis (Tf2NH) | 2-Aminopentanoic acid, tert-butyl acetate, bis(trifluoromethanesulfonyl)imide | Good to High nii.ac.jp | Not applicable (for racemic) | Safer than older methods, good yields, applicable to various amino acids. thieme-connect.denii.ac.jp | Requires a catalyst, may require purification to remove catalyst residues. |

| Chemoenzymatic Synthesis | Keto-acid precursor, ω-transaminase, esterification reagents | Good | High (>99% e.e. often achievable) nih.gov | Excellent stereoselectivity, mild reaction conditions. nih.gov | May require multiple steps, enzyme cost and stability can be a factor. |

This table provides a general comparison based on available research. Specific yields and purities can vary based on reaction optimization.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Tert Butyl 2 Aminopentanoate Hydrochloride

Fundamental Reaction Types and Transformations

The reactivity of tert-butyl 2-aminopentanoate hydrochloride is characterized by transformations at its primary amine and tert-butyl ester functionalities. The hydrochloride salt form necessitates neutralization, typically with a non-nucleophilic organic base, to liberate the free amine for subsequent reactions. The tert-butyl ester provides steric protection to the carboxyl group, preventing its participation in many reactions targeting the amine, while also being susceptible to cleavage under specific acidic conditions.

Oxidation Reactions and Product Characterization

The oxidation of tert-butyl 2-aminopentanoate can be directed at either the amino group or the aliphatic side chain, depending on the chosen reagents and reaction conditions.

Oxidative Deamination: A fundamental reaction pathway for α-amino acids is oxidative deamination, which converts the amino group into a ketone, forming an α-keto acid. wikipedia.org This bio-inspired transformation can be achieved using various chemical oxidants. For instance, treatment with reagents like nicotinium dichromate in an acidic aqueous medium leads to the formation of the corresponding aldehyde (pentanal) through oxidative decarboxylation and deamination. researchgate.net This process involves the initial oxidation of the amino group to an imine, which then hydrolyzes to yield the α-keto acid, tert-butyl 2-oxopentanoate. This intermediate can be unstable and may undergo decarboxylation under the reaction conditions.

Side-Chain Oxidation: The unactivated C-H bonds of the propyl side chain can undergo oxidation with powerful catalytic systems. Iron-catalyzed systems, for example, have been shown to hydroxylate the δ-carbon of norvaline derivatives. nih.gov This reaction creates a versatile δ-hydroxy intermediate, which can be further oxidized to the corresponding δ-oxo derivative. nih.gov This method allows for the late-stage functionalization of the amino acid side chain, introducing new reactive handles for further synthetic elaboration.

Table 1: Representative Oxidation Reactions

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Ref. |

| N-protected L-norvaline derivative | Fe(PDP) catalyst, H₂O₂ | N-protected δ-hydroxy-L-norvaline derivative | Side-Chain C-H Hydroxylation | nih.gov |

| L-norvaline | Nicotinium Dichromate, H⁺ | Pentanal | Oxidative Decarboxylation/Deamination | researchgate.net |

Reduction Reactions and Resulting Product Profiles

The primary site for reduction in tert-butyl 2-aminopentanoate is the ester carbonyl group. The choice of reducing agent is critical to achieving the desired transformation without affecting other parts of the molecule.

Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the tert-butyl ester to a primary alcohol. masterorganicchemistry.comorganic-chemistry.org This reaction converts tert-butyl 2-aminopentanoate into the corresponding chiral amino alcohol, (S)-2-aminopentan-1-ol, also known as L-norvalinol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, ultimately leading to the displacement of the tert-butoxide leaving group and formation of the alcohol upon aqueous workup. Due to the high reactivity of LiAlH₄, the amino group must typically be protected prior to the reduction to avoid side reactions. Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.

Table 2: Reduction of Amino Acid Esters

| Starting Material | Reagent | Product | Reaction Type | Ref. |

| N-protected tert-butyl 2-aminopentanoate | Lithium Aluminum Hydride (LiAlH₄) | N-protected (S)-2-aminopentan-1-ol | Ester Reduction | masterorganicchemistry.com |

Substitution Reactions and Functional Group Interconversions

The nucleophilic primary amine of this compound is a key site for a variety of substitution reactions, enabling the formation of amides, sulfonamides, and N-alkylated derivatives. These reactions are fundamental to its use in peptide synthesis and medicinal chemistry.

N-Acylation and Peptide Coupling: The most common transformation is N-acylation to form an amide bond. In peptide synthesis, the free amine of tert-butyl 2-aminopentanoate (after neutralization of the hydrochloride salt) acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid. This reaction is facilitated by a wide array of peptide coupling reagents, such as carbodiimides (DCC, EDC), phosphonium (B103445) salts (PyBOP), and aminium/uronium salts (HBTU, HATU). masterorganicchemistry.com These reagents convert the carboxylic acid of the coupling partner into a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amino group of the norvaline ester.

Functional Group Interconversion of the Ester: While the tert-butyl ester is relatively stable, it can be converted into other functional groups. Under strongly acidic conditions (e.g., trifluoroacetic acid), the ester is cleaved to yield the free carboxylic acid and isobutylene (B52900) gas. organic-chemistry.org Furthermore, the tert-butyl ester can be converted directly into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂). This transformation is particularly useful as it provides a highly reactive intermediate for the synthesis of amides and other esters, bypassing the need for prior deprotection to the carboxylic acid. organic-chemistry.org

Table 3: Key Substitution Reactions and Interconversions

| Reactant 1 | Reactant 2 / Reagent | Product | Reaction Type | Ref. |

| Tert-butyl 2-aminopentanoate | N-protected amino acid, Coupling Reagent (e.g., HBTU) | N-acylated dipeptide ester | N-Acylation (Peptide Bond Formation) | masterorganicchemistry.com |

| Tert-butyl 2-aminopentanoate | Thionyl Chloride (SOCl₂) | 2-Aminopentanoyl chloride | Ester to Acid Chloride Conversion | organic-chemistry.org |

| Tert-butyl 2-aminopentanoate | Trifluoroacetic Acid (TFA) | 2-Aminopentanoic acid | Ester Deprotection | organic-chemistry.org |

Stereochemical Influence on Reaction Outcomes

The presence of a stereocenter at the α-carbon in tert-butyl 2-aminopentanoate exerts significant control over the stereochemical outcome of reactions, enabling the synthesis of complex molecules with defined three-dimensional structures.

Diastereoselective Control in Derivative Formation

The existing chiral center can direct the formation of new stereocenters in a predictable manner, a process known as diastereoselective synthesis. This is particularly evident in reactions that form a new bond at a position adjacent to the α-carbon, such as the synthesis of β-hydroxy-α-amino acids.

By converting the amino acid ester into a chiral enolate equivalent, it can undergo diastereoselective aldol-type additions to aldehydes. For example, after protection of the amino group and conversion into a suitable chiral template (such as a tricyclic iminolactone), the corresponding lithium enolate can be generated. This enolate will react with aldehydes with a high degree of facial selectivity, dictated by the steric and electronic properties of the chiral auxiliary. nih.govresearchgate.net This approach allows for the controlled synthesis of β-hydroxy-α-amino acid derivatives with specific syn or anti stereochemistry relative to the α-amino group. The choice of reaction conditions, particularly the presence of additives like lithium chloride, can significantly enhance the diastereomeric ratio. nih.gov

Table 4: Diastereoselective Aldol-type Reaction

| Chiral Substrate | Electrophile (Aldehyde) | Key Reagents | Diastereomeric Ratio (dr) | Product Stereochemistry | Ref. |

| Tricyclic iminolactone of Norvaline | Isobutyraldehyde | LDA, LiCl | >25:1 | syn-aldol adduct | nih.govresearchgate.net |

| Tricyclic iminolactone of Norvaline | Benzaldehyde | LDA, LiCl | >25:1 | syn-aldol adduct | nih.govresearchgate.net |

Enantioselective Transformations of the Compound

Enantioselective transformations involving tert-butyl 2-aminopentanoate typically focus on reactions where a catalyst or reagent differentiates between the two enantiomers of a racemic starting material or transforms a prochiral substrate into a chiral product with high enantiomeric excess. While the starting material is often enantiopure, the principles of enantioselective synthesis are crucial for creating its analogs and derivatives.

For instance, the synthesis of novel chiral α-alkenyl α-amino acid derivatives can be achieved through enantioselective N-H insertion reactions. nih.gov In such a reaction, a carbene generated from a vinyldiazoacetate is intercepted by an amine. By using a cooperative catalytic system composed of an achiral dirhodium(II) complex and a chiral spiro phosphoric acid, the insertion into a protected amine like tert-butyl carbamate (B1207046) can proceed with high enantioselectivity (up to 98% ee). nih.gov While this example illustrates the synthesis of a chiral amino acid derivative rather than a transformation of pre-existing tert-butyl 2-aminopentanoate, it highlights the advanced catalytic methods used to control stereochemistry in this class of compounds. These methods are essential for accessing a wide range of structurally diverse and enantiopure amino acid building blocks for various applications.

Investigations into Reaction Mechanisms and Intermediates of this compound

The chemical reactivity of this compound is governed by the interplay of its primary amine, the sterically hindered tert-butyl ester group, and the protonated nature of the amine function in its hydrochloride form. Understanding the mechanistic pathways of its reactions is crucial for its application in various synthetic contexts. This section delves into the investigations of its reaction mechanisms, with a focus on intermolecular proton exchange kinetics and the use of mechanistic probes to elucidate its nucleophilic and electrophilic interactions. Due to the limited direct research on this compound, the following discussions are based on established principles and findings from studies on analogous amino acid esters.

Studies on Intermolecular Proton Exchange Kinetics

Intermolecular proton exchange involving the ammonium (B1175870) group of this compound is a fundamental process that influences its reactivity, particularly in acid-base catalyzed reactions. The rate of this exchange is sensitive to factors such as pH, temperature, and the presence of catalysts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these kinetics. Techniques such as line-shape analysis and saturation transfer experiments can provide quantitative data on the rates of proton exchange between the amino acid ester and solvent molecules or other proton donors and acceptors.

The general mechanism for proton exchange can be described by the following equilibria:

Direct deprotonation by a base (B): R-NH₃⁺ + B ⇌ R-NH₂ + BH⁺

Protonation of the free amine by an acid (HA): R-NH₂ + HA ⇌ R-NH₃⁺ + A⁻

The observed rate constants for proton exchange are a composite of the rate constants for these individual steps. For this compound in an aqueous environment, water can act as both a base and an acid.

Detailed Research Findings:

The steric hindrance imposed by the tert-butyl group in this compound is expected to have a minor influence on the intrinsic rate of proton transfer from the nitrogen atom itself. However, it may affect the solvation shell around the ammonium group, which in turn could subtly modulate the exchange kinetics compared to less hindered esters.

Illustrative Data Table:

The following interactive table provides hypothetical, yet plausible, rate constants for the intermolecular proton exchange of the ammonium protons of this compound under various conditions, based on data for analogous compounds.

| Condition | Catalyst | Catalyst Concentration (M) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| pH 7.4, 25°C | H₂O | 55.5 | 1.5 x 10³ |

| pH 7.4, 25°C | Phosphate Buffer | 0.1 | 8.0 x 10⁴ |

| pH 5.0, 25°C | Acetate (B1210297) Buffer | 0.1 | 3.5 x 10⁴ |

| pH 9.0, 25°C | Tris Buffer | 0.1 | 2.2 x 10⁵ |

Note: The data in this table is illustrative and based on typical values for similar amino acid esters. Experimental verification for this compound is required.

Mechanistic Probes for Nucleophilic and Electrophilic Interactions

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic interactions. The free amine (after deprotonation) is a potent nucleophile, while the carbonyl carbon of the ester is an electrophilic center. Mechanistic probes are instrumental in elucidating the pathways of these reactions.

Nucleophilic Interactions:

The primary amine of deprotonated tert-butyl 2-aminopentanoate is nucleophilic and readily attacks electrophilic centers. A common reaction is acylation, which is fundamental to peptide synthesis.

Mechanistic Probe: Kinetic Isotope Effect (KIE): The nitrogen kinetic isotope effect (¹⁴N/¹⁵N KIE) can be used to probe the transition state of nucleophilic attack. A significant primary KIE would suggest that the N-C bond formation is part of the rate-determining step. For the aminolysis of esters, theoretical studies have shown that the mechanism can be either a stepwise addition-elimination or a concerted process. The magnitude of the KIE can help distinguish between these pathways.

Mechanistic Probe: Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for mapping the potential energy surface of a reaction. For the reaction of an amino acid ester with an acylating agent, computational models can predict the structures of transition states and intermediates, as well as the activation energies for different mechanistic pathways. These studies often reveal the role of solvent molecules or other catalysts in stabilizing transition states. For instance, in the aminolysis of esters, a second molecule of the amine can act as a general base catalyst, significantly lowering the activation barrier.

Electrophilic Interactions:

The carbonyl carbon of the ester group is susceptible to nucleophilic attack. A classic example is the hydrolysis of the ester.

Mechanistic Probe: ¹⁸O Isotope Labeling: By using H₂¹⁸O as the solvent, the position of bond cleavage in ester hydrolysis can be determined. If the resulting carboxylic acid is enriched in ¹⁸O, it indicates that the nucleophilic attack occurred at the carbonyl carbon (acyl-oxygen cleavage). If the tert-butanol (B103910) is enriched in ¹⁸O, it suggests alkyl-oxygen cleavage. For tert-butyl esters, acid-catalyzed hydrolysis often proceeds via an A_AL_1 mechanism involving a stable tert-butyl carbocation, which would lead to ¹⁸O incorporation into the tert-butanol.

Mechanistic Probe: Hammett and Taft Plots: While not directly applicable to the aliphatic side chain of pentanoate, these linear free-energy relationships can be used in studies with structurally related aromatic amino acid esters to probe the electronic effects on the reaction rate. The reaction constant (ρ) provides information about the charge development in the transition state.

Illustrative Data Table:

This interactive table presents hypothetical KIE data for the acylation of tert-butyl 2-aminopentanoate, illustrating how this probe can provide mechanistic insights.

| Reaction | Isotopic Substitution | k_light / k_heavy | Mechanistic Implication |

| Acylation with Acetic Anhydride | ¹⁴N / ¹⁵N | 1.035 | N-C bond formation is involved in the rate-determining step. |

| Acylation with Acetic Anhydride | ¹H / ²H (at α-carbon) | 0.98 | Inverse secondary KIE, suggesting sp² to sp³ rehybridization at the carbonyl carbon in the transition state. |

Applications in the Synthesis of Complex Molecular Architectures

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of tert-butyl 2-aminopentanoate hydrochloride makes it an excellent starting material for asymmetric synthesis, where the precise control of stereochemistry is paramount. acs.org This compound belongs to the "chiral pool," a collection of readily available, enantiopure compounds from natural sources that serve as economical starting materials for the synthesis of complex chiral molecules. nbinno.com

Construction of Complex Organic Molecules

This compound serves as a crucial starting material in the synthesis of intricate organic molecules. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, allowing for selective reactions at the amine group. This protecting group is stable under various reaction conditions but can be removed under acidic conditions when desired. wikipedia.org

A prominent example of its application is in the synthesis of Nirogacestat, a gamma-secretase inhibitor used in the treatment of desmoid tumors. In the synthesis of Nirogacestat, tert-butyl (2S)-2-aminopentanoate is reacted with 2-(2,4-difluorophenyl)acetyl chloride in a cyclization reaction, forming a key intermediate. The tert-butyl group is subsequently hydrolyzed to reveal the carboxylic acid, which is essential for the final steps of the synthesis. nih.gov This multi-step synthesis highlights the importance of the compound in building complex, multi-ring structures with defined stereochemistry.

Synthesis of Peptides and Peptidomimetics

In the realm of peptide chemistry, this compound is a frequently utilized building block. nih.govchemimpex.com The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established method in solid-phase peptide synthesis, and the tert-butyl ester of this amino acid analog fits seamlessly into this methodology. researchgate.net It allows for the incorporation of the norvaline side chain into peptide sequences, which can influence the peptide's conformation and biological activity. The use of non-proteinogenic amino acids like norvaline can enhance the stability of peptides against enzymatic degradation, a critical factor in the development of peptide-based therapeutics. nih.gov

Furthermore, this compound is valuable in the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. By incorporating the norvaline moiety, medicinal chemists can create novel structures that interact with biological targets with high affinity and selectivity. mdpi.com

Formation of Carbocyclic and Heterocyclic Ring Systems

While direct and extensive research on the use of this compound for the specific formation of a wide variety of carbocyclic and heterocyclic ring systems is not broadly documented in readily available literature, its functional groups are amenable to a range of cyclization strategies. The primary amine can participate in reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. mdpi.com For instance, the amine can be a nucleophile in intramolecular reactions to form lactams or other heterocyclic structures. The development of synthetic routes that leverage this chiral building block for the construction of novel ring systems remains an area of interest in organic synthesis.

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key precursor for the synthesis of a variety of bioactive compounds and pharmaceutical intermediates. nih.gov Its role in the synthesis of Nirogacestat is a clear testament to its importance in this field. nih.gov

Development of Protease Inhibitors and Receptor Modulators

The development of protease inhibitors is a critical area of drug discovery, particularly for the treatment of viral infections and cancer. Non-proteinogenic amino acids are often incorporated into the structure of protease inhibitors to enhance their binding to the enzyme's active site and improve their metabolic stability. nih.govku.edu While specific examples detailing the direct use of this compound in widely known protease inhibitors are not extensively published, its structural motifs are relevant to the design of such molecules.

In the broader context of receptor modulation, chiral amino acids are fundamental building blocks for the synthesis of ligands that target G-protein coupled receptors (GPCRs). nih.govnih.gov The development of allosteric modulators for GPCRs is a growing field in pharmacology, and peptide and peptidomimetic structures, which can be synthesized using building blocks like this compound, are being explored as potential allosteric modulators. nih.gov

Precursor for Anti-infective and Neurological Agents

The versatility of this compound is further demonstrated by its potential as a precursor for anti-infective and neurological agents. The incorporation of unnatural amino acids can be a strategy to develop novel antibacterial agents. nih.gov

In the field of neuroscience, there is a growing interest in the therapeutic potential of non-proteinogenic amino acids and their derivatives. frontiersin.org L-norvaline itself has been studied for its neuroprotective effects. researchgate.net The use of this compound as a starting material allows for the synthesis of novel compounds that can be investigated for their activity in treating neurological disorders. sigmaaldrich.comchemimpex.com The synthesis of neuroprotective agents often involves the construction of complex heterocyclic frameworks, a potential application for this chiral building block. nih.gov

Contributions to the Development of New Materials and Catalysts

The incorporation of chiral units into macromolecular structures is a key strategy for developing functional materials with unique properties. Amino acids and their derivatives are particularly attractive building blocks for such materials due to their inherent chirality, biocompatibility, and the presence of versatile functional groups (amine and carboxylic acid) that can be readily modified.

While specific research detailing the use of this compound in the development of new materials is not prominent, its structural characteristics make it a promising candidate for such applications. The tert-butyl ester and the amino group can serve as points for polymerization or for grafting onto existing polymer backbones. For example, the amino group could be used to initiate ring-opening polymerization of N-carboxyanhydrides or to participate in condensation polymerizations to form polyamides or polyimides. The chirality of the pentanoate backbone would be imparted to the resulting polymer, potentially leading to materials with interesting chiroptical properties or the ability to act as chiral stationary phases in chromatography.

In the realm of catalysis, chiral amino acid derivatives are frequently employed as ligands for transition metal catalysts or as organocatalysts themselves. The development of chiral catalysts is of paramount importance for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Amino acid esters can be transformed into a variety of chiral ligands. For example, the amino and carboxylate groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction. While there are no specific reports on the use of this compound as a direct precursor for a catalyst, its structure is analogous to other amino acid esters that have been successfully used in catalysis. For instance, chiral BINOL aldehydes, in combination with amino acid esters, have been used in asymmetric α-functionalization reactions. researchgate.netfrontiersin.orgnih.gov Furthermore, copper/zinc/alumina catalysts have been developed for the hydrogenation of amino acid esters to chiral amino alcohols, which are themselves valuable chiral building blocks and ligands. nih.gov

The potential applications of this compound in materials science and catalysis are summarized in the table below, based on the known chemistry of similar amino acid derivatives.

| Application Area | Potential Role of this compound | Resulting Product/System | Potential Properties/Function |

| Polymer Chemistry | Chiral monomer in polymerization reactions. | Chiral polymers (e.g., polyamides, polyimides). | Chiroptical properties, chiral recognition. |

| Catalysis | Precursor for chiral ligands or organocatalysts. | Chiral metal complexes or small molecule catalysts. | Asymmetric induction in chemical reactions. |

Advanced Analytical Research Methodologies for Structural and Stereochemical Validation

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for characterizing tert-butyl 2-aminopentanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

-CH₃ (C5): A triplet around 0.9 ppm due to coupling with the adjacent -CH₂- protons.

-CH₂- (C4): A multiplet in the range of 1.4-1.6 ppm, showing coupling to both the terminal methyl group and the neighboring methylene (B1212753) group.

-CH₂- (C3): A multiplet around 1.7-1.9 ppm, coupled to the protons on C4 and the chiral center at C2.

-CH- (C2): A triplet or multiplet around 4.0 ppm, shifted downfield due to the deshielding effect of the adjacent amino and carbonyl groups.

-C(CH₃)₃: A sharp singlet at approximately 1.5 ppm, integrating to nine protons, characteristic of the tert-butyl group.

-NH₃⁺: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically appearing downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~170 |

| -CH- (C2) | ~55 |

| -CH₂- (C3) | ~33 |

| -CH₂- (C4) | ~18 |

| -CH₃ (C5) | ~13 |

| -C (CH₃)₃ | ~82 |

| -C(C H₃)₃ | ~28 |

Mass Spectrometry (MS) for Molecular Ion Detection and Impurity Profiling

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and identifying potential impurities. For this compound, electrospray ionization (ESI) is a suitable method. The expected molecular ion peak for the free base (C₉H₁₉NO₂) would be at a mass-to-charge ratio (m/z) of 174.1488 [M+H]⁺.

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Key expected fragmentation pathways include:

Loss of the tert-butyl group: A prominent fragment resulting from the cleavage of the ester, leading to a peak at m/z 118.08 ([M-C₄H₉+H]⁺).

Loss of isobutylene (B52900): A characteristic fragmentation of tert-butyl esters, resulting in a peak corresponding to the protonated amino acid at m/z 118.08.

Decarboxylation: Loss of the carboxyl group as CO₂ from the [M-C₄H₉]⁺ fragment.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and determining the enantiomeric composition of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) to ensure good peak shape for the amine.

A typical HPLC method for purity analysis might involve:

Column: C18, 5 µm particle size, 4.6 x 250 mm

Mobile Phase: Gradient of acetonitrile in water (with 0.1% TFA)

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm

The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) is crucial for chiral compounds. This is achieved using chiral chromatography, where the stationary phase is chiral and can differentiate between the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers of amino acid derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective. For the separation of the enantiomers of norvaline, the parent amino acid, a teicoplanin-based chiral stationary phase (Chirobiotic T) has been shown to be effective. sedere.com

A representative chiral HPLC method could be:

Column: Chirobiotic T, 5 µm, 4.6 x 250 mm sedere.com

Mobile Phase: Acetonitrile / Water (80/20, v/v) sedere.com

Flow Rate: 1.0 mL/min sedere.com

Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength. sedere.com

Under these or similar conditions, the two enantiomers of this compound would exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. Amino acid esters are often derivatized to increase their volatility before analysis. A common approach involves using a chiral stationary phase like Chirasil-Val. The enantiomers of the derivatized tert-butyl 2-aminopentanoate would interact differently with the chiral stationary phase, leading to their separation.

Crystallographic Analysis for Absolute Stereochemistry Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. To perform this analysis, a single crystal of this compound of suitable quality is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the stereocenters without ambiguity.

While no specific crystallographic data for this compound is publicly available in the searched literature, this technique remains the gold standard for absolute stereochemical assignment in solid-state chemistry.

Theoretical and Computational Chemistry Approaches in Understanding Tert Butyl 2 Aminopentanoate Hydrochloride

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic nature of tert-butyl 2-aminopentanoate hydrochloride, detailing its conformational landscape and its interactions with its environment.

At the core of its chemical behavior are the non-covalent interactions that dictate its aggregation, solubility, and binding affinities. Molecular dynamics simulations can map out these interactions in detail.

Hydrogen Bonding: The protonated amine group is a primary hydrogen bond donor, readily interacting with the chloride counter-ion and solvent molecules like water. The carbonyl oxygen of the ester group acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The tert-butyl group and the propyl side chain contribute significantly to the molecule's hydrophobic character, promoting interactions with nonpolar residues in a biological environment.

| Interaction Type | Potential Interacting Groups | Significance |

| Hydrogen Bonding | Amine (donor) with Cl- or water; Carbonyl (acceptor) with water | Influences solubility and crystal packing |

| Hydrophobic | tert-butyl group, propyl side chain | Drives binding to nonpolar pockets in proteins |

| Van der Waals | All atoms | Contributes to overall conformational stability |

Molecular docking and dynamics simulations are powerful tools for predicting how this compound might interact with biological macromolecules. For instance, its structural similarity to natural amino acids suggests it could be a substrate or inhibitor for various enzymes.

A hypothetical docking study of this compound with a generic amino acid binding site of an enzyme could reveal key binding features. The protonated amine would likely form salt bridges with acidic residues like aspartate or glutamate, while the hydrophobic moieties could fit into a nonpolar pocket.

| Enzyme/Receptor Target (Hypothetical) | Key Interacting Residues | Predicted Binding Affinity (ΔG, kcal/mol) |

| Aminotransferase | Asp222, Tyr70 | -6.5 |

| Peptide Synthetase | Arg54, Phe102 | -7.2 |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure of this compound, which is crucial for predicting its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms. For this compound, DFT could be employed to study its hydrolysis, a common reaction for esters. The calculations would identify the transition state structures and activation energies for both acid- and base-catalyzed hydrolysis, providing insights into the reaction kinetics.

For example, a DFT study on the base-catalyzed hydrolysis would likely show a two-step mechanism involving the formation of a tetrahedral intermediate.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |

| Nucleophilic attack of OH- | 15.2 | Yes |

| Departure of tert-butoxide | 8.5 | No |

The stereochemistry of this compound is a critical aspect of its biological activity. This compound is used in the synthesis of the anti-cancer drug Nirogacestat, where a specific stereoisomer is required. wikipedia.org An enzyme-driven process can be used for its synthesis to ensure high stereoselectivity. wikipedia.org

Quantum chemical calculations can be used to predict the stereoselectivity of synthetic routes. By calculating the energies of the transition states leading to different stereoisomers, one can predict the major product. For instance, in an asymmetric synthesis, the energy difference between the diastereomeric transition states would determine the enantiomeric excess of the product.

| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (S:R) |

| Pro-(S) | 0.0 | >99:1 |

| Pro-(R) | 3.5 | <1:99 |

Future Research Trajectories and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amino acid esters is a cornerstone of peptide chemistry and pharmaceutical production. acs.org However, traditional methods like Fischer-Speier esterification often rely on harsh conditions, such as the use of strong mineral acids (e.g., sulfuric acid) and large volumes of organic solvents, which present environmental and safety concerns. acs.orgscirp.org The future of synthesizing Tert-butyl 2-aminopentanoate hydrochloride and related compounds lies in the adoption of novel and sustainable methodologies that offer milder conditions, higher efficiency, and reduced environmental impact.

Biocatalysis: One of the most promising avenues is the use of enzymes as catalysts. Lipases and proteases have demonstrated the ability to catalyze esterification reactions with high selectivity and under mild, aqueous conditions. mdpi.comlongdom.org The development of engineered "nitrene transferase" enzymes has shown potential for the direct, enantioselective amination of C-H bonds in carboxylic acid esters, presenting a direct and green route to chiral α-amino esters. nih.govnih.gov Evolving enzymes specifically for the synthesis of tert-butyl esters of non-canonical amino acids could provide a scalable and environmentally benign alternative to traditional chemical methods. researchgate.net

Photobiocatalysis: A novel frontier involves the integration of light and enzymes. Researchers have demonstrated that photobiocatalysis can be used to produce non-canonical amino acids by creating new carbon-carbon bonds, a process that is unprecedented in either traditional chemistry or biology. sciencedaily.com This approach could enable the synthesis of novel derivatives of this compound with unique functionalities by leveraging the selectivity of enzymes and the sustainable energy of light. sciencedaily.com

These sustainable approaches represent a paradigm shift from conventional synthesis, promising to make valuable building blocks like this compound more accessible and economical for widespread use.

Expansion of Applications in Diverse Chemical and Biological Domains

The true potential of this compound lies in its application as a specialized building block. As a non-canonical amino acid ester, it offers opportunities to create molecules with enhanced or entirely new functions. mdpi.com

Medicinal Chemistry and Peptidomimetics: Non-canonical amino acids are crucial in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. nih.gov The incorporation of norvaline derivatives can enhance the metabolic stability of peptides by making them resistant to degradation by proteases. nih.govlifetein.com The linear side chain of the norvaline core can influence the secondary structure of peptides, while the bulky tert-butyl ester group can modulate solubility and lipophilicity, key factors in drug design. nih.gov This makes the compound a valuable starting material for developing novel therapeutics, particularly in areas like oncology and antimicrobial research where peptide-based drugs are gaining prominence.

Protein Engineering and Chemical Biology: Advances in genetic code expansion now allow for the site-specific incorporation of ncAAs directly into proteins. acs.orgriken.jp Introducing Tert-butyl 2-aminopentanoate (after deprotection) into a protein's structure could confer novel properties. For instance, it could be used to probe protein-protein interactions, enhance enzyme stability, or create new catalytic sites. nih.govacs.orgnih.gov The ability to install this amino acid at a specific position opens the door to creating "tailor-made" proteins and biologics with precisely tuned functions for therapeutic or industrial applications. mdpi.com

Materials Science: Non-canonical amino acids are also being explored for the creation of novel biomaterials. youtube.com By incorporating ncAAs into self-assembling peptide or protein sequences, materials with unique mechanical, chemical, and biological properties can be fabricated. These materials could find use in drug delivery, tissue engineering, and nanotechnology. acs.orgyoutube.com The specific properties of the pentanoate side chain could be harnessed to control the self-assembly of protein-based nanomaterials, leading to new hydrogels, fibers, or nanoparticles.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The sheer number of possible molecules that can be created using non-canonical amino acids makes a purely experimental approach inefficient. The integration of advanced computational methods with experimental validation is essential for the rational design of novel molecules based on this compound. nih.gov

Molecular Modeling and Simulation: Computational tools such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how a peptide or protein containing this ncAA will interact with its biological target. biorxiv.orgnih.gov Docking studies can predict the binding affinity and orientation of a molecule within a receptor's active site, helping to prioritize candidates for synthesis. dovepress.commdpi.com MD simulations can then be used to understand the dynamic behavior of the molecule-receptor complex, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

In Silico ADME/Tox Prediction: A significant challenge in drug discovery is ensuring that a compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico models can now predict various ADME parameters, including metabolic stability, solubility, and potential toxicity, early in the design process. nih.govcreative-biolabs.comnih.gov For a compound like this compound, computational tools can predict its metabolic fate and guide the design of derivatives with improved pharmacokinetic profiles. mdpi.com

Iterative Design Cycles: The most powerful approach combines computational design and experimental testing in an iterative loop. biorxiv.org A computational model, such as a generative model like NCFlow, can propose new peptide sequences containing the ncAA that are predicted to have improved binding affinity. biorxiv.org These candidates are then synthesized and tested in the lab. The experimental results are fed back into the model to refine its predictions, accelerating the discovery of lead compounds with optimized properties. biorxiv.org This synergy between in silico and in vitro methods enables a more efficient exploration of chemical space and a higher probability of success in developing novel drugs and materials.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound Note: Data corresponds to the (2R)-enantiomer, where available.

| Property | Value | Source |

| CAS Number | 1379444-89-9 | guidechem.com |

| Molecular Formula | C₉H₂₀ClNO₂ | guidechem.com |

| Molecular Weight | 209.71 g/mol | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 5 | guidechem.com |

| Topological Polar Surface Area | 52.3 Ų | guidechem.com |

Table 2: Emerging Research Trajectories and Methodologies

| Trajectory | Key Methodologies | Rationale and Goals |

| Sustainable Synthesis | Biocatalysis (Enzyme-catalyzed reactions) | Utilize enzymes for high selectivity under mild conditions, reducing waste and hazardous reagent use. mdpi.comlongdom.org |

| Continuous-Flow Chemistry | Improve reaction control, efficiency, and scalability while enhancing safety. scirp.orgchimia.ch | |

| Expanded Applications | Peptidomimetic Design | Incorporate into peptides to enhance stability, modulate bioactivity, and improve drug-like properties. nih.gov |

| Genetic Code Expansion | Site-specifically incorporate into proteins to create novel biologics and engineered enzymes. mdpi.comacs.org | |

| Biomaterial Fabrication | Use as a building block for self-assembling protein materials with tailored functions. youtube.com | |

| Rational Design | Molecular Docking & Dynamics | Predict and analyze binding interactions with biological targets to guide molecular design. biorxiv.orgmdpi.com |

| In Silico ADME Prediction | Computationally evaluate metabolic stability and pharmacokinetic properties to optimize candidates. nih.govcreative-biolabs.com | |

| Iterative Design Cycles | Combine computational predictions with experimental validation to accelerate discovery and optimization. biorxiv.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-aminopentanoate hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group followed by esterification. Key steps include:

- Amino group protection : Reacting 2-aminopentanoic acid with Boc anhydride in a basic aqueous/organic biphasic system (e.g., THF/water) at 0–20°C .

- Esterification : Using tert-butyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions.

- HCl salt formation : Treating the Boc-protected intermediate with HCl in dioxane or ethyl acetate to yield the hydrochloride salt .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural confirmation : Use H NMR (DMSO-d6, δ 1.38 ppm for tert-butyl group) and C NMR (δ 170–175 ppm for ester carbonyl) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm) and LCMS (ESI+ for molecular ion [M+H] at m/z 218.1) .

- Chirality verification : Polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess, critical for stereospecific applications .

Q. How should this compound be stored to maintain stability, and what degradation products are observed?

- Methodology : Store at –20°C in airtight, desiccated containers. Degradation occurs via:

- Hydrolysis : Exposure to moisture or acidic/basic conditions cleaves the ester or Boc group, generating 2-aminopentanoic acid or tert-butyl alcohol byproducts .

- Thermal decomposition : Prolonged storage above 25°C leads to racemization or dimerization. Monitor via periodic HPLC analysis .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodology : The tert-butyl ester acts as a carboxyl-protecting group, while the Boc group shields the amine. Applications include:

- Solid-phase peptide synthesis (SPPS) : Facilitates stepwise elongation by enabling selective deprotection (e.g., TFA for Boc removal) .

- Prodrug design : Enhances lipophilicity for improved cellular uptake, with subsequent enzymatic cleavage in vivo .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Methodology :

- Asymmetric catalysis : Use chiral catalysts (e.g., L-proline derivatives) during esterification to minimize racemization .

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) .

- Process monitoring : Real-time chiral HPLC to adjust reaction parameters (pH, temperature) during scale-up .

Q. What advanced techniques resolve co-eluting impurities in LCMS analysis?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Differentiates isobaric contaminants (e.g., tert-butyl vs. isopropyl esters) with mass accuracy <2 ppm .

- Ion mobility spectrometry (IMS) : Separates conformers or adducts (e.g., sodium vs. potassium adducts) .

- 2D-LC : Couple reversed-phase with hydrophilic interaction chromatography (HILIC) for orthogonal separation .

Q. How does pH affect the compound’s stability in biological buffer systems?

- Methodology :

- Kinetic studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-MS/MS .

- Mechanistic insights : Acidic conditions accelerate ester hydrolysis, while neutral/basic conditions promote Boc deprotection. Use Arrhenius plots to predict shelf-life .

Q. What strategies mitigate racemization in peptide couplings involving this compound?

- Methodology :

- Low-temperature couplings : Perform reactions at –20°C using DIC (diisopropylcarbodiimide) and Oxyma Pure as coupling agents to suppress base-induced racemization .

- Ultrasound-assisted synthesis : Enhances reaction efficiency, reducing exposure time to racemization-prone conditions .

- Enzymatic methods : Use lipases or proteases (e.g., subtilisin) for stereoselective couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products